lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
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Overview
Description
Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method is the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions to form the corresponding 5-oxopyrazolo[4,3-b]pyridine-6-carbonitriles . Another approach involves the intramolecular cyclocondensation of N-Boc-5-formylpyrazol-4-amines with malonic or cyanoacetic acids and their methyl esters .
Industrial Production Methods: Industrial production methods for these compounds often involve multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, microwave reactions, and cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents, catalysts, and specific temperature and pressure conditions .
Major Products: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate include other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[4,3-c]pyridines . These compounds share a similar core structure but differ in the position and nature of their substituents.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other pyrazolopyridine derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H5ClLiN3O2 |
---|---|
Molecular Weight |
217.6 g/mol |
IUPAC Name |
lithium;7-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2.Li/c1-12-7-5(3-11-12)10-2-4(6(7)9)8(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
KWKTYODRQCYMJQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C2=C(C(=CN=C2C=N1)C(=O)[O-])Cl |
Origin of Product |
United States |
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